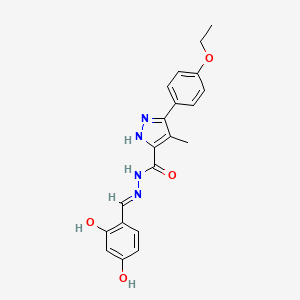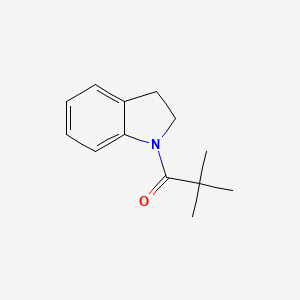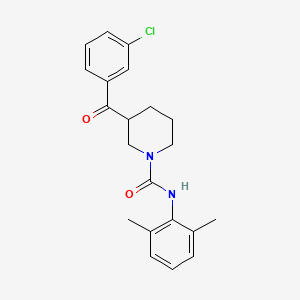
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide, also known as CEP-1347, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It is a small molecule that can penetrate the blood-brain barrier and inhibit the activity of a protein called c-Jun N-terminal kinase (JNK), which is involved in neuronal cell death.
作用機序
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide works by inhibiting the activity of JNK, a protein kinase that is involved in the regulation of cell death. JNK is activated in response to various stressors, including oxidative stress and inflammation, and can lead to neuronal cell death. By inhibiting JNK, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide can protect neurons from cell death and promote neuronal survival.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in neurodegenerative diseases. 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
実験室実験の利点と制限
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and the blood-brain barrier. It has also been extensively studied in preclinical and clinical trials, with a well-established safety profile. However, there are also limitations to using 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide. One area of focus is on optimizing its pharmacokinetics to improve its efficacy and reduce its side effects. Another area of focus is on understanding its mechanism of action in more detail, which could lead to the development of more targeted therapies for neurodegenerative diseases. Additionally, there is interest in exploring the potential of 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide in other neurological conditions, such as stroke and traumatic brain injury.
合成法
The synthesis of 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with 2,6-dimethylaniline to form 3-chloro-N-(2,6-dimethylphenyl)benzamide. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide.
科学的研究の応用
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential use in treating neurodegenerative diseases. In animal models of Parkinson's disease, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been shown to protect dopaminergic neurons from cell death and improve motor function. In Alzheimer's disease models, 3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide has been shown to reduce amyloid beta accumulation and improve cognitive function.
特性
IUPAC Name |
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14-6-3-7-15(2)19(14)23-21(26)24-11-5-9-17(13-24)20(25)16-8-4-10-18(22)12-16/h3-4,6-8,10,12,17H,5,9,11,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVHDHFKAXDTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzoyl)-N-(2,6-dimethylphenyl)-1-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B6056295.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)
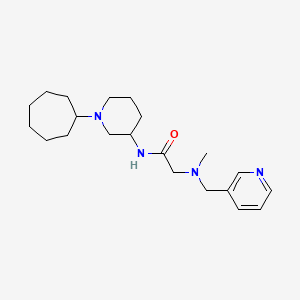
![N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6056316.png)
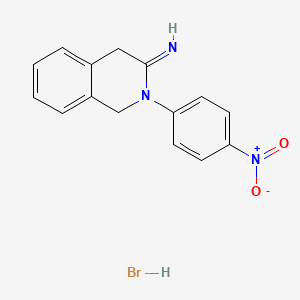
![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
![N-benzyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6056350.png)
